molecular formula C15H16F3NO2 B8201546 Piperidin-1-yl(2-(trifluoromethoxy)-4-vinylphenyl)methanone

Piperidin-1-yl(2-(trifluoromethoxy)-4-vinylphenyl)methanone

Cat. No.: B8201546
M. Wt: 299.29 g/mol
InChI Key: WBGXOVUOPLHEEL-UHFFFAOYSA-N
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Description

Piperidin-1-yl(2-(trifluoromethoxy)-4-vinylphenyl)methanone is a synthetic organic compound that features a piperidine ring, a trifluoromethoxy group, and a vinylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-1-yl(2-(trifluoromethoxy)-4-vinylphenyl)methanone typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Piperidin-1-yl(2-(trifluoromethoxy)-4-vinylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Piperidin-1-yl(2-(trifluoromethoxy)-4-vinylphenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Piperidin-1-yl(2-(trifluoromethoxy)-4-vinylphenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidin-1-yl(2-(trifluoromethoxy)-4-vinylphenyl)methanone is unique due to its combination of a piperidine ring, trifluoromethoxy group, and vinylphenyl group. This unique structure imparts specific chemical and physical properties that make it valuable for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

[4-ethenyl-2-(trifluoromethoxy)phenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO2/c1-2-11-6-7-12(13(10-11)21-15(16,17)18)14(20)19-8-4-3-5-9-19/h2,6-7,10H,1,3-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGXOVUOPLHEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=C(C=C1)C(=O)N2CCCCC2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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